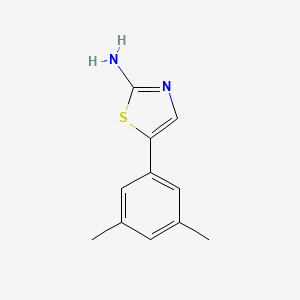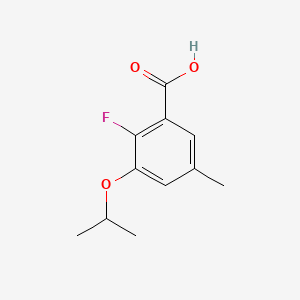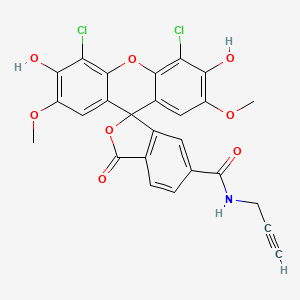
JOE alkyne, 6-isomer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JOE alkyne, 6-isomer is a derivative of the JOE dye, which is a fluorophore similar to TET but less hydrophobic. This compound is often used for the labeling of nucleic acids and can be conjugated with azides using a copper-catalyzed click chemistry reaction . The molecular formula of this compound is C26H17Cl2NO8, and it has a molecular weight of 542.32 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of JOE alkyne, 6-isomer typically involves the conjugation of JOE dye with an alkyne group. This is achieved through a copper-catalyzed click chemistry reaction, where the alkyne group is attached to the JOE dye . The reaction conditions usually involve the use of copper(I) catalysts and appropriate solvents such as DMF or DMSO .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as HPLC and stored at -20°C to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions: JOE alkyne, 6-isomer primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include copper(I) catalysts, azides, and solvents like DMF and DMSO . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are highly stable and fluorescent, making them useful for various labeling applications .
Applications De Recherche Scientifique
JOE alkyne, 6-isomer has a wide range of applications in scientific research. It is extensively used in nucleic acid sequencing and related research due to its fluorescent properties . The compound is also employed in the labeling of biomolecules, enabling the study of biological processes at the molecular level . In medicine, this compound is used in diagnostic assays and imaging techniques to detect and monitor diseases . Additionally, it finds applications in industrial processes where precise labeling and tracking of molecules are required .
Mécanisme D'action
The mechanism of action of JOE alkyne, 6-isomer involves its conjugation with azides through a copper-catalyzed click chemistry reaction. This reaction forms a stable triazole linkage, which is highly fluorescent . The fluorescence of the compound allows for the visualization and tracking of labeled molecules in various applications . The molecular targets of this compound are typically nucleic acids and other biomolecules that can be labeled for research and diagnostic purposes .
Comparaison Avec Des Composés Similaires
JOE alkyne, 6-isomer is similar to other fluorophores such as TET and TAMRA alkyne . it is less hydrophobic than TET, making it more suitable for certain applications . Compared to TAMRA alkyne, this compound has different spectral properties, with an excitation maximum at 533 nm and an emission maximum at 554 nm . This makes it unique in its ability to provide distinct fluorescent signals for multiplexing applications .
List of Similar Compounds:- TET alkyne
- TAMRA alkyne
- FAM alkyne
- HEX alkyne
- ROX alkyne
Propriétés
Formule moléculaire |
C26H17Cl2NO8 |
|---|---|
Poids moléculaire |
542.3 g/mol |
Nom IUPAC |
4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C26H17Cl2NO8/c1-4-7-29-24(32)11-5-6-12-13(8-11)26(37-25(12)33)14-9-16(34-2)20(30)18(27)22(14)36-23-15(26)10-17(35-3)21(31)19(23)28/h1,5-6,8-10,30-31H,7H2,2-3H3,(H,29,32) |
Clé InChI |
FITDEERKHNKYNG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


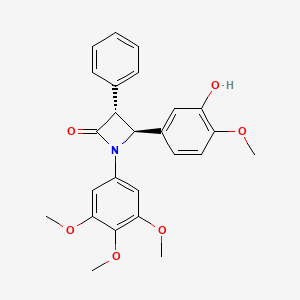
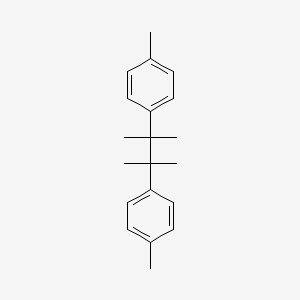
![Tetrazolo[1,5-b]pyridazine](/img/structure/B14759603.png)

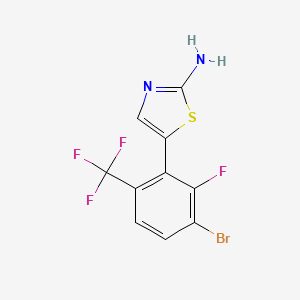
![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)


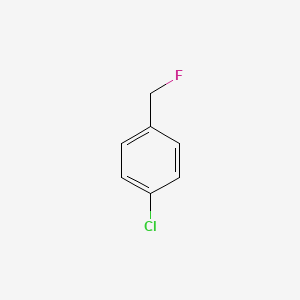

![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyl-tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B14759655.png)

